molecular formula C20H21N3O B1613258 3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-50-1

3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613258
CAS No.: 898783-50-1
M. Wt: 319.4 g/mol
InChI Key: YHFQOTBKKYQIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound that belongs to the class of benzophenone derivatives. It is characterized by the presence of a cyano group and a methylpiperazinomethyl group attached to the benzophenone core. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Formation of Benzophenone Core: The initial step involves the formation of the benzophenone core through a Friedel-Crafts acylation reaction. Benzene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form benzophenone.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. Benzophenone is reacted with a suitable cyanating agent such as sodium cyanide or potassium cyanide under basic conditions to form 3-cyanobenzophenone.

    Attachment of Methylpiperazinomethyl Group: The final step involves the attachment of the methylpiperazinomethyl group. This is achieved through a nucleophilic substitution reaction where 3-cyanobenzophenone is reacted with 4-methylpiperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the methylpiperazinomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, sodium hydride, potassium carbonate, various solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the methylpiperazinomethyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone
  • 3-Cyano-4’-(4-ethylpiperazinomethyl) benzophenone
  • 3-Cyano-4’-(4-methylpiperidin-1-ylmethyl) benzophenone

Uniqueness

3-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is unique due to the specific combination of the cyano group and the methylpiperazinomethyl group attached to the benzophenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-9-11-23(12-10-22)15-16-5-7-18(8-6-16)20(24)19-4-2-3-17(13-19)14-21/h2-8,13H,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFQOTBKKYQIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642961
Record name 3-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-50-1
Record name 3-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 3
Reactant of Route 3
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 4
Reactant of Route 4
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 5
Reactant of Route 5
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 6
Reactant of Route 6
3-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.